4-Methyl-2-pentylfuran
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Overview
Description
4-Methyl-2-pentylfuran is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furans, including 4-Methyl-2-pentylfuran, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . Another method is the Feist-Benary synthesis, which uses α-haloketones and β-dicarbonyl compounds . Additionally, gold-catalyzed cyclizations of diols and triols in aqueous media have been reported to produce furans efficiently .
Industrial Production Methods: Industrial production of this compound may involve the use of palladium-catalyzed reactions, which enable the formation of substituted furans from enyne acetates . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-pentylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, boron reagents, and mild oxidizing agents . The reaction conditions often involve moderate temperatures and the presence of specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted furans with different functional groups .
Scientific Research Applications
4-Methyl-2-pentylfuran has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it has been studied for its role as an aggregation attractant for wireworms, which has implications for pest control . In medicine, furans and their derivatives are explored for their potential pharmacological activities . Additionally, in the industry, this compound is used in the production of fragrances and flavor compounds .
Mechanism of Action
The mechanism of action of 4-Methyl-2-pentylfuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a semiochemical, influencing the behavior of certain insects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-Pentylfuran
- 4-Methyl-2-pentanol
- 4-Methyl-2-pentene
Comparison: 4-Methyl-2-pentylfuran is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to 2-Pentylfuran, it has an additional methyl group, which can influence its reactivity and interactions with other molecules . Similarly, its structure differs from 4-Methyl-2-pentanol and 4-Methyl-2-pentene, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
4-methyl-2-pentylfuran |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-10-7-9(2)8-11-10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAGMKZZJLBGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515556 |
Source
|
Record name | 4-Methyl-2-pentylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51080-20-7 |
Source
|
Record name | 4-Methyl-2-pentylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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